Ethyl pyruvate

Catalog No.
S527570
CAS No.
617-35-6
M.F
C5H8O3
M. Wt
116.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl pyruvate

CAS Number

617-35-6

Product Name

Ethyl pyruvate

IUPAC Name

ethyl 2-oxopropanoate

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

InChI

InChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3

InChI Key

XXRCUYVCPSWGCC-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)C

solubility

slightly soluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

CTI-01; CTI01; CTI 01

Canonical SMILES

CCOC(=O)C(=O)C

The exact mass of the compound Ethyl pyruvate is 116.0473 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48386. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Keto Acids - Pyruvates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Impact on Inflammation and Autoimmunity

Research suggests that EP possesses potent immunomodulatory properties []. Studies have explored its efficacy in animal models of chronic inflammatory and autoimmune diseases, where its ability to regulate immune cell activity proves beneficial. For instance, EP demonstrates effectiveness in alleviating heart inflammation in experimental autoimmune myocarditis (EAM) []. It achieves this by targeting antigen-presenting cells and Th17 cells, key players in the inflammatory response []. Additionally, EP downregulates the expression of inflammatory mediators, further dampening the immune response []. Similar observations have been made in studies investigating inflammatory bowel disease (IBD), where EP helps reduce intestinal damage by controlling the production of reactive oxygen species (ROS) and inflammatory molecules [].

Potential in Neuroprotection

Beyond its influence on the immune system, EP exhibits neuroprotective properties. Studies on brain injury models suggest that EP administration improves neurological outcomes after cortical contusion injury []. The mechanism behind this benefit is still under investigation, but the ability of EP to modulate cellular metabolism and mitigate oxidative stress is believed to play a role [].

Ethyl pyruvate is a colorless organic compound with the molecular formula C5_5H8_8O3_3. It is classified as an α-ketoester, possessing both ketone and ester functionalities. This small molecule has three hydrogen receptors but no hydrogen donors, making it unique in its chemical behavior. Ethyl pyruvate is also known by several synonyms, including ethyl 2-oxopropanoate and propanoic acid, 2-oxo-, ethyl ester. Its structure features two carbonyl carbons that can act as electrophiles, along with three α-hydrogens that contribute to its reactivity and biological activity .

The mechanism underlying the anti-inflammatory effects of ethyl pyruvate is still being investigated. However, studies suggest it might involve multiple pathways. One proposed mechanism involves the activation of Nrf2, a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes []. Additionally, ethyl pyruvate might modulate inflammatory signaling pathways by inhibiting the activation of NF-κB, another key player in inflammation [].

Physical and Chemical Properties

  • Molecular Formula: C5H8O3 []
  • Melting Point: -58°C []
  • Boiling Point: 142°C []
  • Density: 1.045 g/cm³ []
  • Solubility in Water: 10 g/L at 20°C []
  • Stability: Flammable liquid and vapor []
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  • Photo-oxidation: Ethyl pyruvate has been studied for its photo-oxidation reactions initiated by chlorine atoms, contributing to understanding its environmental behavior .
  • Ethyl pyruvate exhibits significant biological activity, particularly as an antioxidant. Its α-ketocarboxylate structure enables it to scavenge reactive oxygen species effectively. Studies have shown that ethyl pyruvate can reduce hydrogen peroxide to water and scavenge hydroxyl radicals through decarboxylation processes. Furthermore, it has demonstrated protective effects against liver damage in animal models by modulating inflammatory responses and reducing oxidative stress .

    In addition to its antioxidant properties, ethyl pyruvate has been investigated for its potential therapeutic effects in various conditions, including ischemia-reperfusion injury and acute pancreatitis .

    Ethyl pyruvate can be synthesized through several methods:

    • Oxidation of Ethyl Lactate: This is a straightforward one-step reaction where ethyl lactate is oxidized using reagents like potassium permanganate in dichloromethane solvent, achieving yields of over 98% .
    • Catalytic Asymmetric Reactions: Ethyl pyruvate can also be produced via catalytic asymmetric reactions that yield chiral compounds useful in pharmaceuticals

      Ethyl pyruvate has diverse applications across various fields:

      • Pharmaceuticals: Due to its biological activity, it is being explored for therapeutic applications in conditions such as inflammation and oxidative stress-related diseases.
      • Food Industry: It serves as a flavoring agent due to its pleasant aroma.
      • Chemical Research: Ethyl pyruvate is utilized in synthetic organic chemistry as a building block for more complex molecules.

    Research on ethyl pyruvate has revealed its interactions with other compounds and biological systems:

    • Antioxidant Studies: Ethyl pyruvate's ability to scavenge free radicals has been compared with other antioxidants, demonstrating superior efficacy due to its lipophilicity.
    • Inflammatory Response Modulation: Studies indicate that ethyl pyruvate down-regulates pro-inflammatory cytokines and modulates immune receptor expression .

    Ethyl pyruvate shares structural similarities with several compounds, notably:

    CompoundStructure TypeUnique Features
    Pyruvic Acidα-Keto AcidPrecursor of ethyl pyruvate; involved in metabolism
    Acetylacetoneβ-DiketoneStronger chelating agent; used in coordination chemistry
    Methyl PyruvateMethyl EsterSimilar reactivity but less biological activity
    Ethyl LactateEsterPrecursor for synthesis; less reactive than ethyl pyruvate

    Ethyl pyruvate stands out due to its potent antioxidant properties and specific biological activities that are not as pronounced in similar compounds . Its unique structure allows it to engage in specific reactions that enhance its utility in therapeutic applications.

    Through this comprehensive overview of ethyl pyruvate, it is evident that this compound holds significant promise in both chemical synthesis and biological applications, warranting further research into its mechanisms and potential uses.

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Physical Description

    Liquid; [Merck Index] Colorless liquid with a pleasant odor; [Alfa Aesar MSDS]
    Liquid
    colourless liquid with a sweet, floral-fruity, warm odou

    XLogP3

    0.4

    Hydrogen Bond Acceptor Count

    3

    Exact Mass

    116.047344113 g/mol

    Monoisotopic Mass

    116.047344113 g/mol

    Boiling Point

    144.00 °C. @ 760.00 mm Hg

    Heavy Atom Count

    8

    Density

    1.044-1.065

    Appearance

    Solid powder

    Melting Point

    -50 °C

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    03O98E01OB

    GHS Hazard Statements

    Aggregated GHS information provided by 1542 companies from 7 notifications to the ECHA C&L Inventory.;
    H226 (99.94%): Flammable liquid and vapor [Warning Flammable liquids];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Drug Indication

    Investigated for use/treatment in burns and burn infections, cardiac surgery, inflammatory disorders (unspecified), ischemic reperfusion injury, and sepsis and septicemia.

    Mechanism of Action

    CTI-01 inhibits the systemic release of cytokines, such as TNF-alpha and HMGB1, which promote the body's inflammatory response. The over-expression of these cytokines has been linked to diseases that occur in critical care settings, such as severe organ damage following cardiopulmonary bypass (CPB) and post-operative ileus following abdominal surgery.

    Pictograms

    Flammable

    Flammable

    Other CAS

    617-35-6

    Wikipedia

    Ethyl_pyruvate

    Use Classification

    Food additives -> Flavoring Agents
    Fragrance Ingredients
    Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
    Flavoring Agents -> JECFA Flavorings Index

    General Manufacturing Information

    Propanoic acid, 2-oxo-, ethyl ester: ACTIVE

    Dates

    Last modified: 08-15-2023
    1: Artis T, Artis AS, Arslan E, Mutlu F, Akay A, Deniz K. Preventive Effect of Ethyl Pyruvate on Postoperative Adhesion Formation Following Abdominal Surgery. J Invest Surg. 2016 Oct;29(5):260-5. doi: 10.3109/08941939.2016.1149639. PubMed PMID: 27010523.
    2: Worku N, Stich A, Daugschies A, Wenzel I, Kurz R, Thieme R, Kurz S, Birkenmeier G. Ethyl Pyruvate Emerges as a Safe and Fast Acting Agent against Trypanosoma brucei by Targeting Pyruvate Kinase Activity. PLoS One. 2015 Sep 4;10(9):e0137353. doi: 10.1371/journal.pone.0137353. PubMed PMID: 26340747; PubMed Central PMCID: PMC4560413.
    3: Fang R, Zheng X, Zhang M. Ethyl pyruvate alleviates early brain injury following subarachnoid hemorrhage in rats. Acta Neurochir (Wien). 2016 Jun;158(6):1069-76. doi: 10.1007/s00701-016-2795-3. PubMed PMID: 27072679.
    4: Cheng P, Dai W, Wang F, Lu J, Shen M, Chen K, Li J, Zhang Y, Wang C, Yang J, Zhu R, Zhang H, Zheng Y, Guo CY, Xu L. Ethyl pyruvate inhibits proliferation and induces apoptosis of hepatocellular carcinoma via regulation of the HMGB1-RAGE and AKT pathways. Biochem Biophys Res Commun. 2014 Jan 24;443(4):1162-8. doi: 10.1016/j.bbrc.2013.12.064. PubMed PMID: 24361892.
    5: Guarda IF, Correia CJ, Breithaupt-Faloppa AC, Ferreira SG, Moreno AC, Martinez MB, Rocha-e-Silva M, Sannomiya P. Effects of ethyl pyruvate on leukocyte-endothelial interactions in the mesenteric microcirculation during early sepsis treatment. Clinics (Sao Paulo). 2015 Jul;70(7):508-14. doi: 10.6061/clinics/2015(07)08. PubMed PMID: 26222821; PubMed Central PMCID: PMC4496755.
    6: Shen M, Lu J, Cheng P, Lin C, Dai W, Wang F, Wang C, Zhang Y, Chen K, Xu L, Zhou Y, Guo C. Ethyl pyruvate pretreatment attenuates concanavalin a-induced autoimmune hepatitis in mice. PLoS One. 2014 Feb 3;9(2):e87977. doi: 10.1371/journal.pone.0087977. PubMed PMID: 24498418; PubMed Central PMCID: PMC3912171.
    7: Matone J, Moretti AI, Apodaca-Torrez FR, Goldenberg A. Ethyl-pyruvate reduces lung injury matrix metalloproteinases and cytokines and improves survival in experimental model of severe acute pancreatitis. Acta Cir Bras. 2013 Aug;28(8):559-67. PubMed PMID: 23896834.
    8: Shen M, Lu J, Dai W, Wang F, Xu L, Chen K, He L, Cheng P, Zhang Y, Wang C, Wu D, Yang J, Zhu R, Zhang H, Zhou Y, Guo C. Ethyl pyruvate ameliorates hepatic ischemia-reperfusion injury by inhibiting intrinsic pathway of apoptosis and autophagy. Mediators Inflamm. 2013;2013:461536. doi: 10.1155/2013/461536. Erratum in: Mediators Inflamm. 2016;2016:5434275. PubMed PMID: 24453420; PubMed Central PMCID: PMC3886226.
    9: Olek RA, Ziolkowski W, Flis DJ, Fedeli D, Fiorini D, Wierzba TH, Gabbianelli R. The effect of ethyl pyruvate supplementation on rat fatty liver induced by a high-fat diet. J Nutr Sci Vitaminol (Tokyo). 2013;59(3):232-7. PubMed PMID: 23883694.
    10: Shi H, Wang HL, Pu HJ, Shi YJ, Zhang J, Zhang WT, Wang GH, Hu XM, Leak RK, Chen J, Gao YQ. Ethyl pyruvate protects against blood-brain barrier damage and improves long-term neurological outcomes in a rat model of traumatic brain injury. CNS Neurosci Ther. 2015 Apr;21(4):374-84. doi: 10.1111/cns.12366. PubMed PMID: 25533312; PubMed Central PMCID: PMC4376651.
    11: Olek RA, Ziolkowski W, Wierzba TH, Kaczor JJ. Effect of ethyl pyruvate on skeletal muscle metabolism in rats fed on a high fat diet. Nutrients. 2013 Jul 1;5(7):2372-83. doi: 10.3390/nu5072372. PubMed PMID: 23857218; PubMed Central PMCID: PMC3738978.
    12: Yuan Y, Su Z, Pu Y, Liu X, Chen J, Zhu F, Zhu Y, Zhang H, He C. Ethyl pyruvate promotes spinal cord repair by ameliorating the glial microenvironment. Br J Pharmacol. 2012 May;166(2):749-63. doi: 10.1111/j.1476-5381.2011.01804.x. PubMed PMID: 22142175; PubMed Central PMCID: PMC3417502.
    13: Algieri F, Rodriguez-Nogales A, Garrido-Mesa J, Camuesco D, Vezza T, Garrido-Mesa N, Utrilla P, Rodriguez-Cabezas ME, Pischel I, Galvez J. Intestinal anti-inflammatory activity of calcium pyruvate in the TNBS model of rat colitis: Comparison with ethyl pyruvate. Biochem Pharmacol. 2016 Mar 1;103:53-63. doi: 10.1016/j.bcp.2015.12.022. PubMed PMID: 26774455.
    14: Guo X, Guo R, Luo X, Zhou L. Ethyl pyruvate ameliorates experimental colitis in mice by inhibiting the HMGB1-Th17 and Th1/Tc1 responses. Int Immunopharmacol. 2015 Dec;29(2):454-61. doi: 10.1016/j.intimp.2015.10.015. PubMed PMID: 26541861.
    15: Zhu Q, Wang H, Wang H, Luo Y, Yu Y, Du Q, Fei A, Pan S. Protective effects of ethyl pyruvate on lipopolysaccharide induced acute lung injury through inhibition of autophagy in neutrophils. Mol Med Rep. 2017 Mar;15(3):1272-1278. doi: 10.3892/mmr.2017.6118. PubMed PMID: 28098908.
    16: Jacobs CC, Holcombe SJ, Cook VL, Gandy JC, Hauptman JG, Sordillo LM. Ethyl pyruvate diminishes the inflammatory response to lipopolysaccharide infusion in horses. Equine Vet J. 2013 May;45(3):333-9. doi: 10.1111/j.2042-3306.2012.00634.x. Erratum in: Equine Vet J. 2014 Jan;46(1):123. PubMed PMID: 22943507.
    17: Schroeder EL, Holcombe SJ, Cook VL, James MD, Gandy JC, Hauptman JG, Sordillo LM. Preliminary safety and biological efficacy studies of ethyl pyruvate in normal mature horses. Equine Vet J. 2011 May;43(3):341-7. doi: 10.1111/j.2042-3306.2010.00214.x. PubMed PMID: 21492212.
    18: Cook VL, Holcombe SJ, Gandy JC, Corl CM, Sordillo LM. Ethyl pyruvate decreases proinflammatory gene expression in lipopolysaccharide-stimulated equine monocytes. Vet Immunol Immunopathol. 2011 May 15;141(1-2):92-9. doi: 10.1016/j.vetimm.2011.02.012. PubMed PMID: 21419499.
    19: Mizutani A, Maeda N, Toku S, Higa-Nakamine S, Isohama Y, Sunakawa H, Sugahara K, Yamamoto H. Interaction of ethyl pyruvate in vitro with NF-κB subunits, RelA and p50. Eur J Pharmacol. 2011 Jan 10;650(1):151-6. doi: 10.1016/j.ejphar.2010.10.020. PubMed PMID: 20969857.
    20: Turkmen S, Cekic Gonenc O, Karaca Y, Mentese A, Demir S, Beyhun E, Sahin A, Gunduz A, Yulug E, Turedi S. The effect of ethyl pyruvate and N-acetylcysteine on ischemia-reperfusion injury in an experimental model of ischemic stroke. Am J Emerg Med. 2016 Sep;34(9):1804-7. doi: 10.1016/j.ajem.2016.06.003. PubMed PMID: 27324856.

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